N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide
Description
This compound features a benzodioxole-thiazole core linked to a thioacetamide side chain substituted with a 3-methylpiperidin-1-yl group.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-13-3-2-6-23(8-13)19(25)11-28-10-18(24)22-20-21-15(9-29-20)14-4-5-16-17(7-14)27-12-26-16/h4-5,7,9,13H,2-3,6,8,10-12H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOPWIRMAXRCJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features several critical structural components:
- Thiazole ring : Known for its role in various biological activities.
- Benzo[d][1,3]dioxole moiety : Contributes to the compound's pharmacological profile.
- Piperidine derivative : Enhances solubility and bioavailability.
These structural elements suggest a multifaceted mechanism of action that may influence various cellular pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation.
In the study involving MDA-MB-231 cells, treatment with the compound led to morphological changes and increased caspase-3 activity, confirming its role as an apoptosis inducer. Additionally, it was observed that the compound could disrupt microtubule assembly, a critical process for cell division and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar thiazole derivatives have demonstrated notable activity against various bacterial and fungal strains.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition zone: 15 mm | |
| Escherichia coli | MIC: 50 μg/mL | |
| Candida albicans | Moderate activity observed |
These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzodioxole Ring : Achieved through cyclization reactions involving catechol derivatives.
- Thiazole Ring Synthesis : Often synthesized via the Hantzsch thiazole synthesis method, involving condensation reactions with thioamides.
- Coupling Reactions : The benzodioxole and thiazole rings are coupled using palladium-catalyzed cross-coupling reactions.
- Final Amidation : The last step involves forming the acetamide group through amidation reactions.
Case Studies
Several studies have focused on the biological evaluation of compounds related to this compound:
- Cancer Cell Line Studies : A comprehensive evaluation indicated that compounds with similar scaffolds exhibit varying degrees of cytotoxicity across different cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity.
- Antimicrobial Efficacy Trials : Trials conducted on bacterial strains revealed that derivatives with increased lipophilicity showed enhanced antibacterial activity, suggesting a correlation between structural features and biological effectiveness.
Scientific Research Applications
Anticancer Activity
One of the most notable applications of this compound is its anticancer properties . Various studies have demonstrated that derivatives of thiazole compounds exhibit potent cytotoxic effects against several cancer cell lines. For instance, compounds structurally similar to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide have shown:
- Inhibition of Cell Proliferation : Compounds with similar thiazole and benzo[d][1,3]dioxole moieties were tested against human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Some derivatives displayed IC50 values below 5 μM, indicating strong growth inhibition .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 |
| C7 | A549 | 2.06 ± 0.09 |
| C16 | MCF-7 | 2.55 ± 0.34 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties , particularly against bacterial strains. Studies indicate that thiazole derivatives can possess significant antibacterial activity, often correlating with their lipophilicity. For example, modifications in the molecular structure can enhance the antibacterial efficacy against resistant strains such as Staphylococcus aureus .
Cholinesterase Inhibition
Another promising application is in the field of neuropharmacology, where derivatives of this compound have been investigated for their ability to inhibit cholinesterase enzymes. This property is particularly relevant for treating neurodegenerative diseases like Alzheimer's disease:
- Inhibitory Potency : Some thiazole derivatives have shown selective inhibitory activity towards butyrylcholinesterase with IC50 values comparable to established drugs like physostigmine .
Synthesis and Structural Variations
The synthesis of this compound and its derivatives often involves multi-step processes that include condensation reactions and functional group modifications to enhance biological activity:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Condensation | Formation of thiazole ring |
| 2 | Alkylation | Introduction of piperidine moiety |
| 3 | Acetylation | Finalizing the acetamide structure |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Comparisons
Key Observations :
- Benzodioxole vs.
- Piperidine Derivatives : The 3-methylpiperidinyl group in the target compound may confer improved lipophilicity and blood-brain barrier penetration compared to 4-hydroxypiperidinyl () or 4-methylpiperazinyl () analogs .
- Thioacetamide Linkage : The thioether bridge in the target compound could enhance resistance to enzymatic hydrolysis relative to oxyacetamide derivatives (e.g., ) .
Pharmacological Implications from Analog Studies
Table 2: Activity Profiles of Analogs
Key Insights :
- Analgesic Potential: The nitro-substituted thiadiazole in showed analgesic effects in mice, suggesting that electron-withdrawing groups (e.g., NO2) may enhance pain modulation . The target compound’s benzodioxole group, being electron-rich, might instead target inflammatory pathways.
- Anticancer Activity : Thiazole derivatives with aryl substituents () demonstrate potent HepG-2 inhibition, implying that the target compound’s benzodioxole-thiazole core could be optimized for similar activity .
Q & A
Basic Research Questions
What are the optimized synthetic routes for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide, and how is its purity validated?
Methodological Answer:
The synthesis involves sequential functionalization of the thiazole core. Key steps include:
- Thiazole Formation: React 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiazole with chloroacetyl chloride in dioxane at 20–25°C, using triethylamine as a base to form the chloroacetamide intermediate .
- Thioether Linkage: Introduce the thioether moiety by reacting the intermediate with 2-(3-methylpiperidin-1-yl)-2-oxoethyl thiol under reflux in acetone with anhydrous K₂CO₃ as a catalyst .
- Purification: Recrystallize the final product from ethanol-DMF (1:1) to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile-water gradient) and confirm structure using ¹H/¹³C NMR, IR (C=O stretch at ~1680 cm⁻¹), and elemental analysis .
What in vitro assays are suitable for evaluating the compound’s anticancer activity, and how are IC₅₀ values determined?
Methodological Answer:
- Cell Lines: Use human cancer cell lines (e.g., MCF-7, A549, HepG2) and non-cancerous fibroblasts (e.g., NIH/3T3) for selectivity assessment .
- MTT Assay: Seed cells in 96-well plates (5,000 cells/well), treat with 1–100 µM compound for 48–72 hours, and measure absorbance at 570 nm after formazan dissolution. Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
- Apoptosis Detection: Validate mechanisms via Annexin V/PI staining and caspase-3/7 activation assays .
Advanced Research Questions
How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Substituent Variation: Modify the benzo[d][1,3]dioxol group (e.g., replace with 4-fluorophenyl or 4-bromophenyl) to assess steric/electronic effects on cytotoxicity .
- Piperidine Substitution: Replace 3-methylpiperidine with morpholine or pyrrolidine to evaluate how ring size and polarity influence solubility and target binding .
- Thioether Linker Optimization: Test alternative linkers (e.g., sulfoxide or sulfone) to enhance metabolic stability. Use logP calculations (ChemAxon) to predict permeability .
What computational strategies are employed to predict binding modes and selectivity toward cancer targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to dock the compound into the ATP-binding pocket of EGFR (PDB: 1M17). Set grid parameters to 25 × 25 × 25 ų centered on the active site. Validate poses with PyMOL .
- MD Simulations: Perform 100-ns simulations (GROMACS) to assess binding stability. Analyze hydrogen bonds (e.g., between the acetamide carbonyl and Lys721) and hydrophobic interactions (benzo[d][1,3]dioxol with Phe723) .
- Selectivity Screening: Compare docking scores against off-target kinases (e.g., VEGFR2, CDK2) to prioritize selectivity .
How should researchers address contradictions in cytotoxicity data across different cell lines?
Methodological Answer:
- Assay Standardization: Ensure consistent cell passage numbers, serum concentrations, and incubation times. Use a reference drug (e.g., doxorubicin) as an internal control .
- Mechanistic Profiling: Perform transcriptomics (RNA-seq) on resistant vs. sensitive cell lines to identify differentially expressed genes (e.g., ABC transporters) .
- Metabolic Stability: Test compound stability in liver microsomes (human/rat) to rule out rapid degradation as a cause of variability .
What methodologies are recommended for assessing ADME/Tox properties in preclinical studies?
Methodological Answer:
- Permeability: Use Caco-2 monolayers (apparent permeability, Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
- Metabolic Stability: Incubate with human liver microsomes (HLM) and measure remaining parent compound via LC-MS at 0, 15, 30, and 60 minutes .
- hERG Inhibition: Patch-clamp assays to evaluate cardiac toxicity (IC₅₀ > 10 µM is desirable) .
How can solubility challenges be mitigated for in vivo efficacy studies?
Methodological Answer:
- Co-Solvent Systems: Prepare formulations using Cremophor EL (10%) and ethanol (5%) in saline for intravenous administration .
- Nanoformulations: Encapsulate the compound in PLGA nanoparticles (sonication method, 150–200 nm size) to enhance bioavailability .
- Salt Formation: Synthesize hydrochloride salts by treating the free base with HCl in diethyl ether .
What strategies improve yield and scalability in multi-step synthesis?
Methodological Answer:
- Catalyst Optimization: Replace triethylamine with DMAP (4-dimethylaminopyridine) to accelerate acylation reactions at lower temperatures (0–5°C) .
- Flow Chemistry: Implement continuous flow reactors for thiazole formation (residence time: 30 min, 80°C) to reduce side products .
- Purification: Use flash chromatography (silica gel, hexane:ethyl acetate gradient) instead of recrystallization for intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
